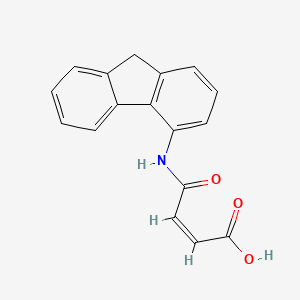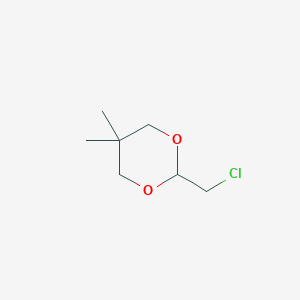
2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C7H13ClO2 It is a dioxane derivative characterized by the presence of a chloromethyl group and two methyl groups attached to the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 5,5-dimethyl-1,3-dioxane with chloromethylating agents. One common method is the reaction of 5,5-dimethyl-1,3-dioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form dioxane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce dioxane derivatives with different oxidation states.
- Reduction reactions result in the formation of methyl-substituted dioxane derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential as a building block in the development of new drugs with antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-1,3-dioxane: Similar structure but lacks the two methyl groups.
5,5-Dimethyl-1,3-dioxane: Lacks the chloromethyl group.
2-(Bromomethyl)-5,5-dimethyl-1,3-dioxane: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to the presence of both the chloromethyl and dimethyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
6282-80-0 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-(chloromethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H13ClO2/c1-7(2)4-9-6(3-8)10-5-7/h6H,3-5H2,1-2H3 |
Clé InChI |
SWKNHIFWKFUIKP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



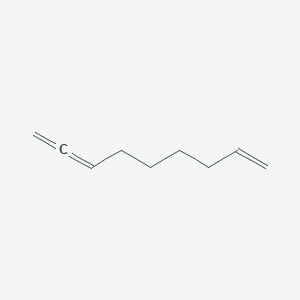
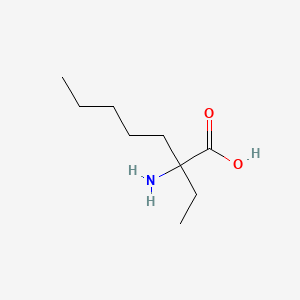

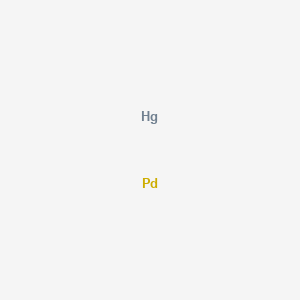
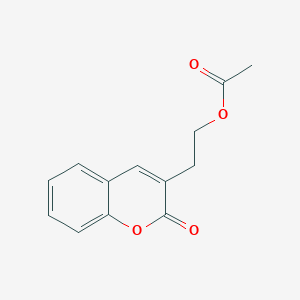
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
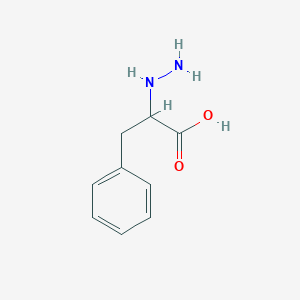
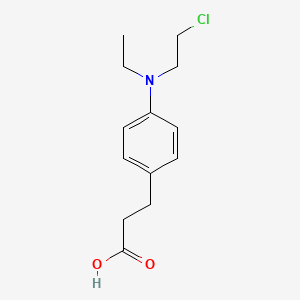


![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
